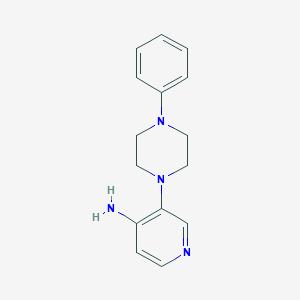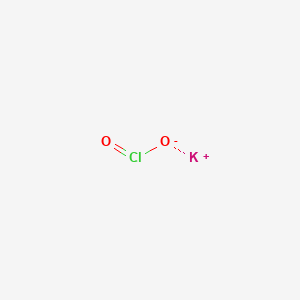
Sibiromycin
Übersicht
Beschreibung
Sibiromycin is an antitumor antibiotic with the molecular formula C24H33N3O7 . It is produced by the bacterium Streptosporangium sibiricum . This compound belongs to the class of pyrrolobenzodiazepines, which are known for their DNA-binding properties and significant antitumor activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sibiromycin is typically isolated from the fermentation broth of Streptosporangium sibiricum . The broth undergoes a series of extractions and purifications to isolate the compound. A modified protocol described by Brazhnikova et al. involves extracting the fermentation broth with hexane to remove non-polar compounds .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptosporangium sibiricum . The fermentation broth is then subjected to solid-phase extraction and ultra-high-performance liquid chromatography (UHPLC) for purification .
Analyse Chemischer Reaktionen
Reaktionstypen: Sibiromycin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Molekül verändern.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene this compound-Derivate mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .
Wissenschaftliche Forschungsanwendungen
Sibiromycin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung der DNA-Bindungseigenschaften von Pyrrolobenzodiazepinen verwendet.
Biologie: Untersucht wurden seine Auswirkungen auf zelluläre Prozesse und DNA-Interaktionen.
Medizin: Aufgrund seiner DNA-Bindungseigenschaften wird sein Potenzial als Antitumormittel untersucht.
Industrie: Verwendet bei der Entwicklung neuer Antibiotika und Antitumormittel
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es an die kleine Furche der DNA bindet und eine Aminale Bindung zwischen dem elektrophilem Kohlenstoff-11 von this compound und dem exocyclischen Stickstoff-2 eines Guanin-Basenpaars in der doppelsträngigen DNA bildet. Diese Bindung verursacht eine minimale Verzerrung der DNA-Doppelhelix, wodurch sie weniger anfällig für Reparaturen durch DNA-Reparaturproteine ist. Dies trägt zur Potenz von this compound als Antitumormittel bei .
Ähnliche Verbindungen:
- Anthramycin
- Tomaymycin
- Porothramycin
- Sibanomycin
- Abbeymycin
- Chicamycin
- Neothramycins
Vergleich: this compound ist unter den Pyrrolobenzodiazepinen einzigartig aufgrund seiner hohen DNA-Bindungsaffinität und seiner starken Antitumoreigenschaften. Das Vorhandensein des Sibirosamin-Restes erhöht seine DNA-Bindungsaffinität im Vergleich zu anderen ähnlichen Verbindungen wie Anthramycin und Tomaymycin signifikant .
Wirkmechanismus
Sibiromycin exerts its effects by binding to the minor groove of DNA, forming an aminal bond between the electrophilic carbon-11 of this compound and the exocyclic nitrogen-2 of a guanine base in double-stranded DNA. This binding causes minimal distortion of the DNA double helix, making it less susceptible to repair by DNA repair proteins. This contributes to the potency of this compound as an antitumor agent .
Vergleich Mit ähnlichen Verbindungen
- Anthramycin
- Tomaymycin
- Porothramycin
- Sibanomycin
- Abbeymycin
- Chicamycin
- Neothramycins
Comparison: Sibiromycin is unique among pyrrolobenzodiazepines due to its high DNA-binding affinity and potent antitumor properties. The presence of the sibirosamine moiety significantly enhances its DNA-binding affinity compared to other similar compounds like anthramycin and tomaymycin .
Eigenschaften
IUPAC Name |
(6R,6aS)-2-[(2S,3R,4R,5S,6S)-3,4-dihydroxy-4,6-dimethyl-5-(methylamino)oxan-2-yl]oxy-4,6-dihydroxy-3-methyl-8-[(E)-prop-1-enyl]-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O7/c1-6-7-13-8-15-21(30)26-17-14(22(31)27(15)10-13)9-16(11(2)18(17)28)34-23-20(29)24(4,32)19(25-5)12(3)33-23/h6-7,9-10,12,15,19-21,23,25-26,28-30,32H,8H2,1-5H3/b7-6+/t12-,15-,19-,20-,21+,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGFPHFDFVNLCG-INYQBOQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CN2C(C1)C(NC3=C(C(=C(C=C3C2=O)OC4C(C(C(C(O4)C)NC)(C)O)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CN2[C@@H](C1)[C@H](NC3=C(C(=C(C=C3C2=O)O[C@H]4[C@@H]([C@]([C@H]([C@@H](O4)C)NC)(C)O)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318295 | |
| Record name | Sibiromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12684-33-2 | |
| Record name | Sibiromycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12684-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sibiromycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012684332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sibiromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B87594.png)













